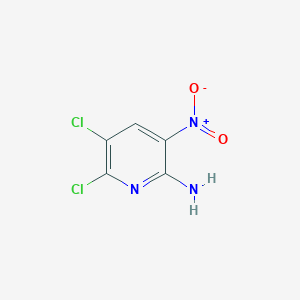

5,6-Dichloro-3-nitropyridin-2-amine

Description

The exact mass of the compound 5,6-Dichloro-3-nitropyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,6-Dichloro-3-nitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloro-3-nitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dichloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSLEQUCBXITJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572320 | |

| Record name | 5,6-Dichloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203794-33-6 | |

| Record name | 5,6-Dichloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloro-3-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 5,6-Dichloro-3-nitropyridin-2-amine (CAS 203794-33-6)

Introduction

5,6-Dichloro-3-nitropyridin-2-amine, with CAS Registry Number 203794-33-6, is a highly functionalized heterocyclic compound. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a nitro group, and an amine group, makes it a valuable and versatile intermediate in organic synthesis.[1] The strategic placement of these functional groups—electron-withdrawing nitro and chloro groups, and an electron-donating amino group—creates a unique electronic landscape on the pyridine core, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on practical insights for researchers and professionals in drug development and material science.

Physicochemical and Computational Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in experimental design. These properties govern its solubility, reactivity, and handling requirements.

Core Chemical Properties

The key identifiers and physical properties of 5,6-Dichloro-3-nitropyridin-2-amine are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 203794-33-6 | [2][3] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2][4] |

| Molecular Weight | 208.00 g/mol | [2][4] |

| IUPAC Name | 5,6-dichloro-3-nitropyridin-2-amine | |

| Synonyms | 2-Pyridinamine, 5,6-dichloro-3-nitro | [2] |

| Purity | ≥98% (Typical) | [2] |

| SMILES | C1=C(C(=NC(=C1[O-])N)Cl)Cl | [2] |

Computational Data

Computational descriptors provide valuable insights into the molecule's behavior in various chemical environments, aiding in the prediction of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its suitability for specific applications.

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 82.05 Ų | [2] |

| LogP | 1.8788 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Solubility and Storage

The solubility of 5,6-Dichloro-3-nitropyridin-2-amine is indicative of its amphiphilic character, possessing both polar functional groups and lipophilic chloro substituents. It exhibits limited solubility in water due to the hydrophobic nature of the dichloro-substituted pyridine ring.[1] However, its solubility is enhanced in polar aprotic solvents.[1] For long-term stability, the compound should be stored at 2-8°C, sealed in a dry, dark place.[3][5]

Synthesis and Reactivity

The synthetic utility of 5,6-Dichloro-3-nitropyridin-2-amine stems from its strategic functionalization. The presence of electron-withdrawing groups significantly influences its reactivity.[1]

Synthetic Pathways

While specific, detailed synthetic procedures for 5,6-Dichloro-3-nitropyridin-2-amine are not extensively published in peer-reviewed journals, commercial suppliers indicate that its synthesis can be approached through established organic chemistry principles. One plausible general approach involves the nitration of a dichlorinated aminopyridine precursor. The synthesis of a related compound, 2,6-dichloro-3-nitropyridine, is achieved by the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid.[6] A similar electrophilic aromatic substitution strategy could be adapted for the synthesis of the title compound.

Caption: Conceptual workflow for the synthesis of 5,6-Dichloro-3-nitropyridin-2-amine.

Chemical Reactivity

The reactivity of 5,6-Dichloro-3-nitropyridin-2-amine is dictated by its functional groups:

-

Nitro Group : The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. However, it can be readily reduced to an amino group under various conditions (e.g., using iron powder in acetic acid, as demonstrated for a similar compound), providing a pathway to further functionalization.[1][7] This transformation is crucial for building more complex molecular scaffolds.

-

Amino Group : The amino group is a nucleophile and can undergo reactions such as acylation and alkylation. Its presence also influences the electronic properties of the pyridine ring.

-

Chloro Substituents : The chlorine atoms are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, especially given the activation by the ortho/para nitro group. This allows for the introduction of various nucleophiles, such as amines or alkoxides, at the 5- and 6-positions. The regioselectivity of such substitutions can be kinetically or thermodynamically controlled, with the inductive effect of the nitro group making the C6 position more electron-deficient and prone to nucleophilic attack.[8]

Caption: Reactivity map of 5,6-Dichloro-3-nitropyridin-2-amine.

Analytical Characterization

Accurate characterization of 5,6-Dichloro-3-nitropyridin-2-amine is crucial for quality control and for confirming its structure in reaction products. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. For 5,6-Dichloro-3-nitropyridin-2-amine, characteristic intense absorption bands are expected for the nitro group, corresponding to asymmetric (1550-1475 cm⁻¹) and symmetric (1360-1290 cm⁻¹) N-O stretching vibrations.[1] Vibrations associated with the N-H bonds of the amine and the C-Cl bonds would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Due to the substitution pattern, a single proton signal is expected for the hydrogen at the 4-position of the pyridine ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR : Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis.[3][9]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of 5,6-Dichloro-3-nitropyridin-2-amine.[3][10] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water mixtures) would likely provide good separation and allow for quantification of the compound and any impurities.

Applications in Research and Development

5,6-Dichloro-3-nitropyridin-2-amine serves as an important raw material and intermediate in organic synthesis.[1] Its multifunctional nature makes it a key building block for more complex molecules.

-

Drug Development : This compound is a precursor for the development of new pharmaceutical agents.[1] The nitropyridine scaffold is found in various biologically active molecules.[11] The ability to selectively modify the different positions on the pyridine ring allows for the synthesis of libraries of compounds for screening against various biological targets.

-

Material Science : It is used in the creation of novel materials with specific electronic or optical properties.[1] Similar chlorinated nitropyridines are used as precursors for advanced polymers, coatings, and dyes, imparting properties like thermal stability and durability.[12]

Safety and Handling

Proper handling of 5,6-Dichloro-3-nitropyridin-2-amine is essential to ensure laboratory safety. The following guidelines are based on available safety data for structurally related compounds.

Hazard Identification

While specific toxicity data for this compound is limited, related dichloronitropyridines are classified as hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14] Some may also cause an allergic skin reaction.[13]

-

Signal Word : Warning[13]

-

Hazard Statements :

Recommended Handling Procedures

A detailed, step-by-step protocol for safe handling is provided below:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure that an eyewash station and safety shower are readily accessible.[15]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical splash-resistant safety glasses or goggles with side protection.[13]

-

Skin Protection : Wear compatible chemical-resistant gloves.[16] A lab coat or other protective clothing should be worn to prevent skin contact.[13]

-

Respiratory Protection : If dusts are generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]

-

-

Handling Practices :

-

First Aid Measures :

-

If on skin : Wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[14]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[14]

-

If inhaled : Remove the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

-

Storage and Disposal :

Conclusion

5,6-Dichloro-3-nitropyridin-2-amine is a pivotal building block in synthetic chemistry, offering a gateway to a diverse range of more complex molecules. Its unique combination of functional groups provides a rich platform for chemical modifications, making it a compound of significant interest for researchers in pharmaceuticals and material science. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible utilization in research and development.

References

-

5,6-二氯-3-硝基-2-氨基吡啶. (n.d.). Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]

-

ChemUniverse. (n.d.). 5,6-DICHLORO-3-NITROPYRIDIN-2-AMINE [P54005]. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Spectrum: Diverse Applications of 2,5-Dichloro-3-nitropyridine Beyond Traditional Uses. Retrieved from [Link]

-

PubChem. (n.d.). Nystatin. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2016). NMAM METHOD 2005. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Nylon 6/66. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). Erythromycin A. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]

Sources

- 1. Buy 5,6-Dichloro-3-nitropyridin-2-amine | 203794-33-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 203794-33-6|5,6-Dichloro-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 4. 5,6-二氯-3-硝基-2-氨基吡啶 - CAS:203794-33-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 4,6-Dichloro-3-nitropyridin-2-amine | 37660-64-3 [sigmaaldrich.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. waters.com [waters.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. biosynth.com [biosynth.com]

Physical Properties of 5,6-Dichloro-3-nitropyridin-2-amine: A Guide for Researchers

An In-depth Technical Guide:

Introduction

5,6-Dichloro-3-nitropyridin-2-amine (CAS No. 203794-33-6) is a substituted pyridine derivative that serves as a crucial intermediate in the fields of organic synthesis and medicinal chemistry.[1] As a nitrogen-containing heterocyclic compound, its structure is characterized by a pyridine ring functionalized with two chlorine atoms, a nitro group, and an amine group.[1] This unique combination of electron-withdrawing and electron-donating groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and materials.[1]

A thorough understanding of the physical properties of this compound is paramount for its effective use in a laboratory or industrial setting. Properties such as solubility, melting point, and thermal stability dictate the choice of reaction conditions, purification methods, and storage protocols. This guide provides a detailed overview of the known physical and chemical properties of 5,6-Dichloro-3-nitropyridin-2-amine, offers insights into the standard methodologies for their determination, and presents the data in a format accessible to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental identity and characteristics of 5,6-Dichloro-3-nitropyridin-2-amine are summarized below. These identifiers are essential for accurate sourcing, documentation, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 203794-33-6 | [1][2][3] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2] |

| Molecular Weight | 208.00 g/mol | [1][2] |

| IUPAC Name | 5,6-dichloro-3-nitropyridin-2-amine | [1] |

| Synonyms | 2-Pyridinamine, 5,6-dichloro-3-nitro | [2] |

Physical State and Solubility

The physical appearance and solubility profile are critical for designing experimental setups, including solvent selection for reactions and crystallizations.

| Property | Description | Source(s) |

| Appearance | While not explicitly documented for this specific isomer, related dichloronitropyridines exist as light yellow to off-white crystalline solids. | [4][5][6] |

| Solubility | The compound exhibits limited solubility in water due to the hydrophobic nature of the dichlorinated pyridine ring. It shows enhanced solubility in polar aprotic solvents. | [1] |

Thermal Properties

Thermal stability is a key parameter for safety and for defining the operational temperature range for chemical processes.

| Property | Value/Description | Source(s) |

| Melting Point | Specific experimental data is not widely reported. The melting point of the related isomer, 4,6-dichloro-3-nitropyridin-2-amine, is 208°C. | [7] |

| Thermal Stability | The compound is predicted to have moderate thermal stability, with a decomposition onset temperature of approximately 210-215°C. The primary decomposition pathway is believed to involve the elimination of the nitro group. | [1] |

Physicochemical and Computational Data

In silico predictions provide valuable insights into the molecule's behavior in various chemical and biological environments, aiding in areas like drug design and separation science.

| Parameter | Predicted Value | Significance | Source(s) |

| LogP | 1.8788 | Indicates moderate lipophilicity, suggesting how the compound might partition between aqueous and organic phases. | [2] |

| Topological Polar Surface Area (TPSA) | 82.05 Ų | Relates to the compound's polarity and potential for membrane permeability. | [2] |

| Hydrogen Bond Donors | 1 | The amine group can act as a hydrogen bond donor. | [2] |

| Hydrogen Bond Acceptors | 4 | The nitro group and ring nitrogen can act as hydrogen bond acceptors. | [2] |

| Rotatable Bonds | 1 | The C-N bond of the nitro group allows for some conformational flexibility. | [2] |

Methodologies for Physical Property Determination

To ensure scientific integrity, physical properties must be determined using validated experimental techniques. The following section describes the standard protocols and the rationale behind their application for characterizing a compound like 5,6-Dichloro-3-nitropyridin-2-amine.

Determination of Melting Point and Thermal Stability

Expertise & Trustworthiness: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound. Thermal stability is assessed to identify decomposition temperatures, preventing unsafe conditions during heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for these measurements.

Protocol:

-

Sample Preparation: A small quantity (1-5 mg) of the crystalline solid is accurately weighed and sealed in an aluminum pan.

-

Instrument Setup (DSC): The DSC instrument is calibrated using an indium standard. A temperature program is set to ramp at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Acquisition (DSC): The heat flow to the sample is measured relative to an empty reference pan. A sharp endothermic peak indicates the melting point.

-

Instrument Setup (TGA): The TGA instrument is similarly calibrated. The sample is heated on a sensitive microbalance at a controlled rate (e.g., 10°C/min).

-

Data Acquisition (TGA): The mass of the sample is recorded as a function of temperature. A significant loss of mass indicates decomposition. The onset temperature of this mass loss is the decomposition temperature.[1]

Caption: Workflow for DSC and TGA analysis.

Structural Confirmation via NMR Spectroscopy

Expertise & Trustworthiness: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can confirm the connectivity of atoms and verify the identity of the compound against its expected structure.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. For 5,6-Dichloro-3-nitropyridin-2-amine, the spectrum is expected to show:

-

A singlet for the single aromatic proton on the pyridine ring.

-

A broad signal corresponding to the two protons of the amine (-NH₂) group.

-

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will show distinct signals for each of the five unique carbon atoms in the pyridine ring.

-

Data Analysis: Compare the observed chemical shifts and integration values with those predicted for the structure to confirm its identity.

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

5,6-Dichloro-3-nitropyridin-2-amine is a solid chemical intermediate with moderate thermal stability and defined solubility characteristics that favor polar aprotic solvents. While comprehensive experimental data on all its physical properties is not universally published, its characteristics can be reliably determined using standard analytical techniques such as DSC, TGA, and NMR spectroscopy. The computational data presented further complements our understanding of its physicochemical nature. This guide provides the foundational knowledge required for researchers to handle, utilize, and study this important molecule effectively and safely in the pursuit of new chemical entities.

References

Sources

- 1. Buy 5,6-Dichloro-3-nitropyridin-2-amine | 203794-33-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 203794-33-6|5,6-Dichloro-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. 4,6-dichloro-3-nitropyridin-2-aMine | 37660-64-3 [chemicalbook.com]

5,6-Dichloro-3-nitropyridin-2-amine molecular weight and formula

An In-Depth Technical Guide to 5,6-Dichloro-3-nitropyridin-2-amine: Synthesis, Properties, and Applications

Abstract

5,6-Dichloro-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms, a nitro group, and an amine group on a pyridine scaffold, make it a versatile synthetic intermediate. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic and analytical protocols, key chemical reactions, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Physicochemical Properties

The reactivity and utility of 5,6-dichloro-3-nitropyridin-2-amine are direct consequences of its molecular structure. The pyridine ring is electron-deficient, an effect strongly amplified by the electron-withdrawing nitro group and chlorine atoms. This electronic profile is fundamental to its role as a building block in complex molecule synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2] |

| Molecular Weight | 208.00 g/mol | [1][2] |

| CAS Number | 203794-33-6 | [1][2] |

| IUPAC Name | 5,6-dichloro-3-nitropyridin-2-amine | [1] |

| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)N)[O-] | [1] |

| InChI Key | DYSLEQUCBXITJX-UHFFFAOYSA-N | [1] |

| Appearance | Solid (Typical) | N/A |

| Solubility | Limited water solubility; enhanced in polar aprotic solvents. | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. While multiple routes to the title compound can be envisioned, a common and logical approach involves the selective functionalization of a pre-existing dichlorinated pyridine ring. The following protocol is based on established chemical principles for this class of compounds, such as the regioselective ammonolysis of activated chloropyridines.[3][4]

Proposed Synthetic Workflow

The synthesis can be logically broken down into two primary steps: nitration of a commercially available dichloropyridine followed by a regioselective nucleophilic aromatic substitution (SNAr).

Caption: Reactivity pathways of 5,6-dichloro-3-nitropyridin-2-amine.

Applications in Research and Development

Nitropyridines are a privileged class of intermediates in modern drug design and agrochemistry. [5]Their ability to serve as versatile precursors for a wide range of heterocyclic systems makes them indispensable.

-

Pharmaceutical Synthesis: This compound is a key building block for developing new pharmaceutical agents. [1]The pyridine core is present in numerous FDA-approved drugs. [5]The functional groups allow for its incorporation into scaffolds designed as kinase inhibitors, antivirals, and other therapeutic agents. For instance, related 2,6-dichloro-3-nitropyridine has been used as an intermediate in the synthesis of potent kinase inhibitors. [5]* Agrochemicals: It serves as an intermediate in the synthesis of next-generation herbicides and pesticides. [1]The dichloronitropyridine motif is found in compounds designed to target critical biological pathways in pests and weeds. [6]* Material Science: The compound's structure can be incorporated into novel polymers and dyes, creating materials with specific electronic, optical, or thermal properties. [1][6][7]

Analytical Characterization Workflow

Rigorous analytical control is essential to confirm the identity and purity of 5,6-dichloro-3-nitropyridin-2-amine. A multi-technique approach is standard practice.

Standard Analytical Protocol

-

Sample Preparation: Prepare a stock solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For chromatography, prepare a dilute solution (e.g., 10-100 µg/mL) in a mobile phase compatible solvent like methanol or acetonitrile. [8]2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To confirm molecular weight and assess purity.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Detection: Monitor via UV-Vis (e.g., at 254 nm) and a mass spectrometer (electrospray ionization, positive mode). The expected [M+H]⁺ ion would be at m/z 208.96 (for ³⁵Cl isotopes).

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Expected Peaks: Characteristic intense absorption bands for the nitro group's asymmetric (1550-1475 cm⁻¹) and symmetric (1360-1290 cm⁻¹) N-O stretches are expected. [1]N-H stretching vibrations from the amine group will also be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise chemical structure.

-

¹H NMR: Expect a singlet for the aromatic proton on the pyridine ring and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Expect five distinct signals for the carbon atoms of the pyridine ring.

-

Caption: Standard analytical workflow for quality control.

Safety and Handling

As with all halogenated nitroaromatic compounds, 5,6-dichloro-3-nitropyridin-2-amine must be handled with appropriate precautions. The following guidance is based on safety data for structurally related chemicals. [9][10][11][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [9][10]* Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [9][11]Ensure eyewash stations and safety showers are readily accessible. [9]* Handling: Avoid contact with skin, eyes, and clothing. [12]Wash hands thoroughly after handling. Avoid dust formation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids. [9][10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [11]

Conclusion

5,6-Dichloro-3-nitropyridin-2-amine is a high-value chemical intermediate whose importance is rooted in the strategic placement of its reactive functional groups. The interplay between the electron-withdrawing nitro and chloro groups and the nucleophilic amino group provides a rich chemical landscape for synthetic chemists. Its role as a precursor in the development of pharmaceuticals and agrochemicals underscores its significance in fields dedicated to improving human health and food security. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers and scientists aiming to leverage its potential in their respective domains.

References

-

PrepChem.com. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of 5,6‐dichloro‐3‐nitropyrazinamine. Retrieved from [Link]

-

Koutentis, P. A., & Podgórski, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4987. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

El-Awa, A., et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 17(5), 5669-5681. PMC - NIH. Retrieved from [Link]

-

CDC. (2016, March 4). NMAM METHOD 2005. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Spectrum: Diverse Applications of 2,5-Dichloro-3-nitropyridine Beyond Traditional Uses. Retrieved from [Link]

-

MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

Sources

- 1. Buy 5,6-Dichloro-3-nitropyridin-2-amine | 203794-33-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Synthesis of 5,6-Dichloro-3-nitropyridin-2-amine

Introduction

5,6-Dichloro-3-nitropyridin-2-amine is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-withdrawing chloro and nitro groups alongside an electron-donating amino group, makes it a versatile building block for the synthesis of more complex molecules.[1][2] The strategic placement of these functional groups allows for selective modification, providing a scaffold for the development of novel therapeutic agents and crop protection chemicals. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 5,6-Dichloro-3-nitropyridin-2-amine, designed for researchers, scientists, and professionals in drug development.

Proposed Two-Step Synthesis Pathway

The synthesis of 5,6-Dichloro-3-nitropyridin-2-amine can be logically approached through a two-step process. The first step involves the synthesis of the precursor, 2-amino-5,6-dichloropyridine. The second, and key, step is the regioselective nitration of this precursor to yield the final product. This strategy allows for the controlled introduction of the desired functional groups onto the pyridine ring.

Figure 1: Proposed two-step synthesis pathway for 5,6-Dichloro-3-nitropyridin-2-amine.

Detailed Experimental Protocol

Part 1: Synthesis of 2-amino-5,6-dichloropyridine (Proposed)

Materials:

-

2-aminopyridine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-aminopyridine in anhydrous acetonitrile.

-

Cool the solution in an ice bath with stirring.

-

Slowly add 2.2 equivalents of N-Chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate 2-amino-5,6-dichloropyridine.

Part 2: Synthesis of 5,6-Dichloro-3-nitropyridin-2-amine

This procedure is adapted from the well-established methods for the nitration of substituted aminopyridines, such as the synthesis of 4,6-dichloro-3-nitropyridin-2-amine.[5] The use of a mixed acid system (sulfuric and nitric acid) is a standard and effective method for the nitration of deactivated aromatic rings.

Materials:

-

2-amino-5,6-dichloropyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice-salt bath

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a clean, dry round-bottom flask, carefully add a calculated volume of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

-

Slowly and portion-wise, add 1 equivalent of 2-amino-5,6-dichloropyridine to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete and the starting material has dissolved, slowly add 1.1 equivalents of fuming nitric acid dropwise via a dropping funnel, maintaining the reaction temperature at 0-5 °C.

-

After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude 5,6-Dichloro-3-nitropyridin-2-amine can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Quantitative Data Summary

| Parameter | Step 1: Dichlorination (Proposed) | Step 2: Nitration |

| Starting Material | 2-aminopyridine | 2-amino-5,6-dichloropyridine |

| Reagents | N-Chlorosuccinimide, Acetonitrile | Conc. H₂SO₄, Fuming HNO₃ |

| Molar Ratio (Reagent:Substrate) | 2.2 : 1 (NCS : 2-aminopyridine) | 1.1 : 1 (HNO₃ : substrate) |

| Reaction Temperature | 0 °C to reflux | 0-5 °C |

| Reaction Time | 4-6 hours | 2-3 hours |

| Expected Yield | Variable (Optimization required) | 60-70% (based on analogous reactions)[5] |

Reaction Mechanism and Scientific Rationale

The core of this synthesis lies in the electrophilic aromatic substitution (EAS) reaction for the introduction of the nitro group onto the dichlorinated aminopyridine ring.

Figure 2: Generalized mechanism for the nitration of an aromatic compound.

Generation of the Electrophile: In the strongly acidic medium of concentrated sulfuric and nitric acids, the nitronium ion (NO₂⁺) is generated. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Regioselectivity of Nitration: The position of the incoming nitro group is directed by the existing substituents on the pyridine ring.

-

Amino Group (-NH₂): The amino group at the 2-position is a strong activating group and is an ortho, para-director.

-

Chloro Groups (-Cl): The chloro groups at the 5- and 6-positions are deactivating groups but are also ortho, para-directors.

In the case of 2-amino-5,6-dichloropyridine, the 3-position is ortho to the strongly activating amino group. The 4-position is also ortho to a chloro group and meta to the amino group, making it less favorable for electrophilic attack. The combined directing effects strongly favor the substitution at the 3-position, leading to the formation of 5,6-Dichloro-3-nitropyridin-2-amine. The steric hindrance from the adjacent chloro group at the 6-position might slightly disfavor attack at the 5-position, further enhancing the selectivity for the 3-position. The deactivating nature of the two chloro groups necessitates the use of a strong nitrating agent like fuming nitric acid in sulfuric acid.

Conclusion

The synthesis of 5,6-Dichloro-3-nitropyridin-2-amine, a valuable building block for drug discovery and development, can be effectively achieved through a two-step process involving the dichlorination of 2-aminopyridine followed by a regioselective nitration. The success of this synthesis hinges on the careful control of reaction conditions, particularly during the nitration step, to ensure the desired regioselectivity. The principles of electrophilic aromatic substitution and the directing effects of substituents on the pyridine ring are fundamental to understanding and optimizing this synthetic pathway. This guide provides a solid foundation for researchers to produce this important chemical intermediate.

References

A Technical Guide to 5,6-Dichloro-3-nitropyridin-2-amine: Structure, Synthesis, and Applications in Drug Discovery

Abstract

5,6-Dichloro-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. Its pyridine core is decorated with two chlorine atoms, a nitro group, and an amine group, creating a unique electronic landscape that imparts versatile reactivity. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and characteristic reactivity. We will explore its critical role as a synthetic intermediate, with a particular focus on its application as a key building block in the development of novel therapeutics, including advanced kinase inhibitors. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into its synthesis, handling, and strategic application.

Chemical Identity and Physicochemical Properties

The precise arrangement of functional groups on the pyridine ring dictates the chemical behavior and synthetic utility of 5,6-Dichloro-3-nitropyridin-2-amine.

Structure and Nomenclature

-

IUPAC Name: 5,6-dichloro-3-nitropyridin-2-amine[1]

Physicochemical Data

The compound's properties make it suitable for a range of organic reactions, although its limited aqueous solubility is a key consideration for reaction and purification design.[1]

| Property | Value | Source |

| Molecular Weight | 208.00 g/mol | [1][2] |

| Physical Form | Solid | |

| LogP | 1.8788 | [2] |

| Topological Polar Surface Area (TPSA) | 82.05 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Solubility | Limited in water; enhanced in polar aprotic solvents. | [1] |

| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry place. | [2][4] |

Visualization of Core Chemical Structure

The spatial arrangement of the chloro, nitro, and amine substituents is fundamental to the molecule's reactivity, particularly in regioselective reactions.

Caption: Chemical structure of 5,6-Dichloro-3-nitropyridin-2-amine.

Core Reactivity and Synthetic Strategy

The utility of 5,6-Dichloro-3-nitropyridin-2-amine stems from its predictable and regioselective reactivity, primarily governed by the principles of Nucleophilic Aromatic Substitution (SNAr).

The Causality of SNAr Reactivity

The pyridine ring is inherently electron-deficient, which predisposes it to nucleophilic attack. This effect is dramatically amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. The nitro group activates the ring towards SNAr by stabilizing the negative charge in the Meisenheimer intermediate through both resonance and inductive effects.

Regioselectivity: A Matter of Kinetic Control

While two chlorine atoms are present as potential leaving groups, reactions with nucleophiles exhibit high regioselectivity. Nucleophilic attack is overwhelmingly favored at the C6 position (para to the nitro group) and the C2 position, which is occupied by the amine. In related systems like 2,6-dichloro-3-nitropyridine, substitution is kinetically favored at the position ortho to the nitro group (C2).[5] This is because the inductive effect of the nitro group is strongest on the adjacent carbon, making it the most electrophilic center and thus the most rapidly attacked site.[5] In 5,6-dichloro-3-nitropyridin-2-amine, the C6 position is the most likely site for substitution, being para to the activating nitro group.

Illustrative Synthetic Workflow

The compound is a valuable intermediate, allowing for the sequential and controlled introduction of different functionalities. A typical workflow involves the SNAr reaction at one of the chloro-substituted positions.

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5,6-Dichloro-3-nitropyridin-2-amine

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very foundation of rational drug design. The spatial arrangement of atoms and the distribution of electrons within a molecule dictate its pharmacological and toxicological profile. For researchers and drug development professionals, an unambiguous structural confirmation is paramount. This guide provides an in-depth technical overview of the spectroscopic characterization of 5,6-dichloro-3-nitropyridin-2-amine , a substituted pyridine derivative with significant potential as a building block in medicinal chemistry. Its unique substitution pattern—a primary amine, a nitro group, and two chlorine atoms on a pyridine core—presents a rich case for modern spectroscopic analysis.

This document moves beyond a simple recitation of data. It is designed as a practical guide for scientists at the bench, explaining the causality behind experimental choices and providing a framework for the interpretation of complex spectral data. While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predicted spectroscopic profile. This predictive approach serves as a powerful tool for researchers in identifying this molecule in reaction mixtures and confirming its synthesis.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 5,6-dichloro-3-nitropyridin-2-amine with the conventional numbering used throughout this guide.

An In-depth Technical Guide to the Solubility of 5,6-Dichloro-3-nitropyridin-2-amine in Common Laboratory Solvents

Introduction

5,6-Dichloro-3-nitropyridin-2-amine is a key heterocyclic intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials science applications.[1] Its unique molecular structure, featuring a pyridine ring substituted with two chlorine atoms, a nitro group, and an amine group, imparts a complex physicochemical profile that dictates its behavior in various chemical environments. A thorough understanding of its solubility in common laboratory solvents is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, effective purification, and reliable formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Dichloro-3-nitropyridin-2-amine. It delves into the theoretical underpinnings of its solubility based on its molecular structure, offers detailed protocols for both qualitative and quantitative solubility determination, and presents a framework for interpreting and applying this critical data in a laboratory setting.

Physicochemical Properties of 5,6-Dichloro-3-nitropyridin-2-amine

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key attributes of 5,6-Dichloro-3-nitropyridin-2-amine are summarized below:

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2] |

| Molecular Weight | 208.00 g/mol | [2] |

| Appearance | Likely a crystalline solid | Inferred from similar compounds |

| logP (Octanol/Water Partition Coefficient) | 1.8788 | [2] |

| Topological Polar Surface Area (TPSA) | 82.05 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

The presence of both polar functional groups (nitro and amine) and lipophilic substituents (dichloro) gives 5,6-Dichloro-3-nitropyridin-2-amine an amphiphilic character.[1] The electron-withdrawing nature of the nitro and chlorine substituents significantly reduces the basicity of the pyridine nitrogen and the exocyclic amine, thereby limiting its ability to form strong hydrogen bonds with protic solvents.[1]

Qualitative Solubility Profile

Based on its structure and the general principle of "like dissolves like," a qualitative solubility profile for 5,6-Dichloro-3-nitropyridin-2-amine can be predicted. The solubility is expected to follow the general trend: polar aprotic solvents > polar protic solvents > non-polar solvents .[1]

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Enhanced | The strong dipole moments of these solvents can effectively solvate the polar regions of the molecule without the competing hydrogen bonding interactions that occur with protic solvents. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Limited to Moderate | The hydrophobic nature of the dichlorinated pyridine ring limits solubility in water.[1] Alcohols are likely to be more effective than water due to their organic character, but the weak basicity of the amine group hinders strong hydrogen bonding.[1] |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low | The significant polarity introduced by the nitro and amine groups results in poor compatibility with non-polar solvents. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols provide standardized methods for both qualitative and quantitative assessment.

Qualitative Solubility Assessment: A Rapid Screening Method

This method is useful for quickly categorizing the solubility of the compound in a range of solvents.

Protocol:

-

Add approximately 10-20 mg of 5,6-Dichloro-3-nitropyridin-2-amine to a small test tube.

-

Add the selected solvent dropwise (typically starting with 0.5 mL) at ambient temperature.

-

Vigorously agitate the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble." If it remains undissolved, it is "insoluble" or "sparingly soluble."

-

Record the observations in a systematic manner.

Diagram of Qualitative Solubility Workflow

Caption: Workflow for rapid qualitative solubility assessment.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 5,6-Dichloro-3-nitropyridin-2-amine to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker or incubator (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically 24-48 hours.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to avoid transferring any solid particles.

-

-

Quantification of the Dissolved Solute (Gravimetric Method):

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

-

Record the exact volume or mass of the transferred supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. The decomposition onset for this compound is predicted to be around 210-215°C, so a much lower temperature should be used.[1]

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of the dissolved 5,6-Dichloro-3-nitropyridin-2-amine.

-

-

Calculation of Solubility:

-

Solubility (in g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)

-

Solubility (in mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

-

Diagram of Quantitative Solubility Workflow (Shake-Flask Method)

Caption: Workflow for quantitative solubility determination.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethylformamide (DMF) | 25 | ||

| Dimethyl sulfoxide (DMSO) | 25 | ||

| Acetonitrile (ACN) | 25 | ||

| Acetone | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Dichloromethane (DCM) | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Water | 25 |

Safety and Handling

While a specific safety data sheet (SDS) for 5,6-Dichloro-3-nitropyridin-2-amine was not found, data from structurally similar compounds, such as other dichloronitropyridines and aminonitropyridines, suggest that appropriate precautions should be taken.[3][4][5][6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][4] Avoid contact with skin and eyes.[3][5]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of 5,6-Dichloro-3-nitropyridin-2-amine is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for understanding its solubility based on its amphiphilic nature, with a predicted preference for polar aprotic solvents. Furthermore, detailed, actionable protocols for both qualitative and quantitative solubility determination have been outlined to empower researchers to generate precise data tailored to their specific applications. By combining the theoretical predictions with rigorous experimental validation, scientists can optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities based on this versatile synthetic intermediate.

References

- Buy 5,6-Dichloro-3-nitropyridin-2-amine | 203794-33-6 - Smolecule. (n.d.). Smolecule.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 5, 2026, from [Link]

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022, May 27). Journal of Chemical & Engineering Data. Retrieved January 5, 2026, from [Link]

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved January 5, 2026, from [Link]

- SAFETY DATA SHEET - 2-Amino-6-chloro-3-nitropyridine. (2014, January 21).

-

Chemical Properties of 2-Aminopyridine (CAS 504-29-0). (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]

-

2-Aminopyridine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- SAFETY DATA SHEET - 3-Amino-2-nitropyridine. (2024, March 30).

Sources

An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of 5,6-Dichloro-3-nitropyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and decomposition profile of 5,6-Dichloro-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The inherent energetic nature of the nitro group, combined with the influence of chloro- and amino-substituents on the pyridine ring, necessitates a thorough understanding of its thermal behavior to ensure safe handling, process development, and storage. This document outlines the theoretical basis for the compound's stability, details essential experimental protocols for its characterization—including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—and discusses potential decomposition pathways and associated hazards. This guide is intended for researchers, chemists, and safety professionals in the fields of drug development and chemical manufacturing.

Introduction: The Dichotomy of Reactivity and Stability

5,6-Dichloro-3-nitropyridin-2-amine is a polysubstituted pyridine derivative whose utility in synthetic chemistry is derived from its array of functional groups. The pyridine core provides a scaffold for diverse chemical transformations, while the nitro, chloro, and amino groups offer specific reaction sites. However, the very features that make this molecule a valuable building block also contribute to its potential thermal instability. The electron-withdrawing nitro group, in particular, imparts energetic characteristics that warrant careful evaluation.

A comprehensive understanding of the thermodynamic and kinetic parameters governing the decomposition of this compound is not merely an academic exercise; it is a critical component of risk assessment and safe process design. Uncontrolled thermal decomposition can lead to runaway reactions, resulting in the rapid release of energy and gaseous byproducts, posing significant safety hazards. This guide provides a framework for evaluating these risks through a combination of theoretical considerations and established analytical techniques.

Molecular Structure and its Influence on Thermal Stability

The thermal stability of 5,6-Dichloro-3-nitropyridin-2-amine is a direct consequence of its molecular architecture. The interplay of the electron-donating and electron-withdrawing substituents on the pyridine ring dictates the bond dissociation energies and, consequently, the energy barrier to decomposition.

-

The Nitro Group (–NO₂): As a potent electron-withdrawing group and a known explosophore, the C–NO₂ bond is often the weakest link in the molecule and the primary site for the initiation of decomposition.

-

The Chloro Groups (–Cl): The two chlorine atoms are also electron-withdrawing, further influencing the electron density of the pyridine ring.

-

The Amino Group (–NH₂): In contrast, the amino group is electron-donating, which can have a stabilizing or destabilizing effect depending on its position relative to the nitro group.

The collective electronic effects of these substituents create a molecule with a moderate predicted thermal stability, with a decomposition onset temperature anticipated to be in the range of 210-215°C.

Experimental Assessment of Thermal Stability

A robust evaluation of thermal hazards relies on empirical data. The following analytical techniques are indispensable for characterizing the thermal stability of 5,6-Dichloro-3-nitropyridin-2-amine.

References

A Comprehensive Technical Guide to the Fundamental Reactivity of Nitro-Dichloropyridines

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the nitro-dichloropyridine scaffold stands out as a uniquely versatile building block. Its utility is rooted in a finely tuned electronic architecture, where the synergistic effects of the pyridine nitrogen, two chlorine atoms, and a potent nitro group create a platform ripe for selective chemical transformations. Dinitropyridines, for instance, are valuable precursors for a wide range of materials, including agrochemicals, biosensors, and biologically active compounds with diverse therapeutic potential.[1]

This guide provides an in-depth exploration of the core reactivity of this scaffold. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern its behavior. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the causal logic behind the experimental choices, ensuring a deeper, more applicable understanding of this powerful chemical entity. The primary focus will be on the two most synthetically valuable transformations: nucleophilic aromatic substitution (SNAr) at the chlorinated positions and the chemical reduction of the nitro group.

Chapter 1: The Electronic Landscape of Nitro-Dichloropyridines

The reactivity of a nitro-dichloropyridine is fundamentally dictated by the distribution of electron density within its aromatic ring. Three key features combine to create a highly electrophilic system: the inherent electron-deficient nature of the pyridine ring, the inductive effect of the two chlorine atoms, and the powerful electron-withdrawing capabilities of the nitro group.

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons. Resonance effects also show the nitrogen atom removing electron density, particularly from the ortho and para positions.[2] This makes the pyridine ring significantly less reactive towards electrophilic substitution compared to benzene but primes it for attack by nucleophiles.[2]

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through both a strong inductive effect and a profound resonance effect.[3][4][5] It dramatically reduces the electron density of the entire aromatic system, making the ring highly susceptible to nucleophilic attack.[3][5] This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the reaction intermediate can be delocalized onto the oxygen atoms of the nitro group, a crucial stabilizing interaction.[6][7]

The combination of these features on a single dichloropyridine core results in a molecule highly activated for nucleophilic aromatic substitution (SNAr), where the chlorine atoms serve as excellent leaving groups.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The most significant and widely utilized reaction of nitro-dichloropyridines is nucleophilic aromatic substitution (SNAr). The high degree of electron deficiency in the ring facilitates the displacement of the chloride leaving groups by a vast array of nucleophiles.[8]

The SNAr Mechanism: Addition-Elimination

Unlike SN1 or SN2 reactions, which are unfavorable on sp²-hybridized carbons, SNAr proceeds via a two-step addition-elimination mechanism.[9][7]

-

Addition: The nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. This is the rate-determining step and results in the temporary loss of aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][7]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount. The presence of the nitro group ortho or para to the site of attack provides substantial stabilization through resonance, delocalizing the negative charge onto its oxygen atoms.[6][10] If the nitro group is meta to the leaving group, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur at all.[6][11]

Regioselectivity: The Directing Influence of the Nitro Group

In dichloropyridines, the position of the nitro group dictates which chlorine atom is more readily substituted. For example, in a molecule like 2,4-dichloro-3-nitropyridine, a nucleophile will preferentially attack the 4-position (para to the nitro group) over the 2-position (ortho to the nitro group). This preference is governed by the relative stability of the resulting Meisenheimer intermediates. Attack at the 4-position allows the negative charge to be delocalized onto both the ring nitrogen and the nitro group, providing superior stabilization. A study on Stille couplings of 3-substituted 2,4-dichloropyridines found that a nitro substituent at the 3-position resulted in absolute selectivity for coupling at the C-4 position.[12]

Common SNAr Transformations

A wide variety of nucleophiles can be employed to functionalize nitro-dichloropyridines, making this a cornerstone reaction for building molecular complexity.

| Nucleophile Type | Example Reagent | Typical Product | Reaction Conditions |

| Oxygen | Sodium Methoxide (NaOMe) | Methoxy-nitropyridine | Anhydrous MeOH or THF, 0°C to RT |

| Nitrogen | Ammonia, Primary/Secondary Amines | Amino-nitropyridine | Aprotic solvent (e.g., DMSO, DMF), often with mild heating |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Phenylthio-nitropyridine | Polar aprotic solvent (e.g., DMF), RT |

| Carbon | Malonates, Cyanides | Functionalized nitropyridine | Strong base (e.g., NaH) in an aprotic solvent |

Experimental Protocol: General Procedure for Amination of a Nitro-Dichloropyridine

This protocol is a generalized representation and should be adapted based on the specific substrate and amine.

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the nitro-dichloropyridine substrate (1.0 eq).

-

Solvent: Dissolve the substrate in a suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Reagents: Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. This is to scavenge the HCl formed during the reaction.

-

Nucleophile Addition: Add the desired amine (1.1-1.5 eq) to the stirring solution at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

-

Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove the polar solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired amino-nitro-chloropyridine.

Chapter 3: Reduction of the Nitro Group

The conversion of a nitro group to an amine is a fundamental and powerful transformation in organic synthesis.[13] It transforms a strongly electron-withdrawing, activating group into a versatile electron-donating nucleophilic handle, opening up a plethora of subsequent chemical modifications such as amidation, sulfonylation, and diazotization. The primary challenge in the reduction of nitro-dichloropyridines is chemoselectivity: reducing the nitro group without affecting the chlorine substituents (hydrodehalogenation).

Common Reduction Methodologies

The choice of reducing agent is critical and depends on the overall functionality of the molecule.

| Method | Reagent/Catalyst | Advantages | Limitations & Considerations |

| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient, clean byproducts (H₂O).[14] | High risk of hydrodehalogenation, especially with Pd/C.[14] May also reduce other functional groups. |

| Catalytic Hydrogenation | H₂, Raney Nickel | Less prone to dehalogenating aryl chlorides compared to Pd/C.[14] | Still can cause dehalogenation; pyrophoric nature requires careful handling. |

| Metal/Acid Reduction | Fe / NH₄Cl or AcOH | Cost-effective, excellent chemoselectivity, tolerates chlorides well.[15] | Stoichiometric amounts of metal required, can lead to acidic workup conditions. |

| Metal/Acid Reduction | Zn / AcOH | Mild method, often preserves other reducible groups.[14] | Can be slow; requires acidic conditions. |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Very mild, excellent functional group tolerance, highly chemoselective for the nitro group.[14][15] | Generates tin-based waste products that require careful disposal. |

| Transfer Hydrogenation | Formic Acid, Hantzsch ester | Avoids the use of high-pressure H₂ gas. Can be very selective.[16] | May require specific catalysts and higher temperatures. |

For substrates containing chlorine atoms, methods like SnCl₂ reduction or Fe/NH₄Cl are often the preferred choice due to their high chemoselectivity, preserving the C-Cl bonds for subsequent cross-coupling or SNAr reactions.

Experimental Protocol: Reduction of a Nitro-Dichloropyridine using Tin(II) Chloride

This protocol is a reliable method for the chemoselective reduction of an aromatic nitro group in the presence of aryl chlorides.

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-dichloropyridine substrate (1.0 eq).

-

Solvent: Add a suitable solvent, typically ethanol (EtOH) or ethyl acetate (EtOAc).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq) to the flask in one portion.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Workup (Basification): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or adjust the pH to ~8 with 1M NaOH. Caution: This neutralization is exothermic and may involve gas evolution. Stir until all tin salts have precipitated as a white solid (tin hydroxide).

-

Filtration: Filter the slurry through a pad of Celite® to remove the inorganic tin salts, washing the pad thoroughly with the reaction solvent (e.g., EtOAc).

-

Extraction: Transfer the filtrate to a separatory funnel. If layers do not separate well, add more organic solvent and brine. Separate the layers and extract the aqueous phase with the organic solvent (2x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino-dichloropyridine.

-

Purification: The product can be further purified by column chromatography or recrystallization if necessary.

Conclusion

Nitro-dichloropyridines represent a class of reagents whose reactivity is both potent and predictable. The powerful electron-withdrawing nature of the nitro group, combined with the intrinsic properties of the pyridine ring, creates a highly electrophilic aromatic system. This electronic arrangement makes the scaffold exceptionally well-suited for SNAr reactions, allowing for the regioselective introduction of a wide range of nucleophiles. Furthermore, the nitro group itself serves as a synthetic linchpin, which upon chemoselective reduction, provides access to the corresponding amino-dichloropyridines—critical intermediates for further functionalization in drug discovery and materials development. A thorough understanding of these fundamental reactivity modes is essential for any scientist looking to leverage the full synthetic potential of this valuable heterocyclic core.

References

- brainly.com. (2021-06-02). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?

- Dalton Transactions. (2020-02-05). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

- MDPI.

- Wikipedia.

- BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.

- Chemistry LibreTexts. (2021-12-12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

- Chemistry Steps.

- ResearchGate. (2024-05-01). Dinitropyridines: Synthesis and Reactions.

- BYJU'S.

- Chemistry Stack Exchange. (2014-12-01). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?

- Wikipedia. Reduction of nitro compounds.

- organic-chemistry.org. Nitro Reduction - Common Conditions.

- National Center for Biotechnology Information. (2020-08-12). A Walk through Recent Nitro Chemistry Advances.

- National Center for Biotechnology Information.

- Wikipedia. Nitro compound.

- Royal Society of Chemistry.

- Lookchem. Reactivity and regioselectivity in Stille couplings of 3-substituted 2,4-dichloropyridines.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

- ResearchGate. (2024-09-07).

- ResearchGate. (2022-12-06). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.

- Recent developments in the reduction of aromatic and aliph

- Chemistry Stack Exchange. (2016-05-21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. brainly.com [brainly.com]

- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Reactivity and regioselectivity in Stille couplings of 3-substituted 2,4-dichloropyridines - Lookchem [lookchem.com]

- 13. air.unimi.it [air.unimi.it]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]

electrophilic aromatic substitution on 5,6-Dichloro-3-nitropyridin-2-amine

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 5,6-Dichloro-3-nitropyridin-2-amine

Executive Summary